Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

PI3Kα inhibition enzymatic potency SAR

4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (molecular formula C₁₄H₂₅N₇O) is a 2,4,6-trisubstituted 1,3,5-triazine harboring a morpholino group at the 4-position and a 4-ethylpiperazin-1-ylmethyl substituent at the 6-position. The compound belongs to the morpholino-triazine class of ATP-competitive Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, a scaffold for which representatives have progressed to clinical evaluation (e.g., PKI-587/gedatolisib).

Molecular Formula C14H25N7O
Molecular Weight 307.40 g/mol
Cat. No. B4745453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Molecular FormulaC14H25N7O
Molecular Weight307.40 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=NC(=NC(=N2)N3CCOCC3)N
InChIInChI=1S/C14H25N7O/c1-2-19-3-5-20(6-4-19)11-12-16-13(15)18-14(17-12)21-7-9-22-10-8-21/h2-11H2,1H3,(H2,15,16,17,18)
InChIKeyPZQVXAHGZWEMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: A Core-Substituted Morpholino-Triazine PI3K/mTOR Inhibitor for Preclinical Oncology Research


4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (molecular formula C₁₄H₂₅N₇O) is a 2,4,6-trisubstituted 1,3,5-triazine harboring a morpholino group at the 4-position and a 4-ethylpiperazin-1-ylmethyl substituent at the 6-position . The compound belongs to the morpholino-triazine class of ATP-competitive Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, a scaffold for which representatives have progressed to clinical evaluation (e.g., PKI-587/gedatolisib) . As a small-molecule research probe, its primary utility lies in cellular signaling studies and in the preclinical assessment of the PI3K/Akt/mTOR pathway dependency in tumour models .

Why 4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine Cannot Be Replaced by Other Morpholino-Triazine Analogs in Focused Research Programs


Although morpholino-triazine PI3K inhibitors share a common heterocyclic core, substitution at the 6-position critically dictates target potency, isoform selectivity, and drug-like properties. Replacement of the 4-ethylpiperazinylmethyl moiety with a simple alkoxy, alkyl, or alternative amine group has been extensively documented in the patent literature modulating PI3Kα IC₅₀ values over three orders of magnitude (from >1 µM to sub-nanomolar) . Even closely related piperazine regioisomers show divergent kinase selectivity profiles and profoundly different solubility and permeability characteristics; for instance, methylation of the piperazine N-4 nitrogen (replacing ethyl with methyl) can alter basic pKa, affecting lysosomal sequestration and cellular accumulation . Hence, attempted substitution with a compound bearing a different 6-position substituent will not recapitulate the biological fingerprint of 4-[(4-ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and risks introducing interpretative artefact in target validation experiments.

Quantitative Differentiation Evidence: 4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine vs. Key Structural Analogs


PI3Kα Enzymatic Potency: 4-Ethylpiperazinylmethyl vs. Morpholino-only Analog

The introduction of a 4-ethylpiperazin-1-ylmethyl substituent at the triazine 6-position consistently yields sub-nanomolar PI3Kα activity, whereas the simple morpholino analog (4,6-dimorpholino-1,3,5-triazin-2-amine) displays markedly weaker inhibition. In a representative disclosure, the compound incorporating the 4-ethylpiperazinylmethyl group achieved an IC₅₀ value near 0.7 nM against PI3Kα (p110α), while the 4,6-dimorpholino comparator showed >50% activity remaining at 1 µM in the same assay cascade . A structurally cognate analog (N-ethylpiperazine replaced by N-methylpiperazine) retained PI3Kα IC₅₀ values generally within the 0.4–2.8 nM range, confirming the key contribution of the N-alkylpiperazine motif .

PI3Kα inhibition enzymatic potency SAR

mTOR Kinase Inhibition: Dual PI3Kα/mTOR Profile vs. PI3Kα-Selective Proxy

Compounds bearing a 4-ethylpiperazinylmethyl group at the triazine 6-position typically demonstrate potent dual inhibition of PI3Kα and mTOR, whereas 6-alkoxy variants (e.g., 6-isopropoxy) show reduced mTOR activity. In a structurally analogous series, a 4-(4-alkylpiperazin-1-yl)methyl morpholino-triazine displayed mTOR IC₅₀ values in the low nanomolar range (< 5 nM), comparable to its PI3Kα IC₅₀ (< 3 nM), providing a balanced dual inhibitory profile . By contrast, the corresponding 6-isopropoxy-substituted analog exhibited >50-fold selectivity for PI3Kα over mTOR in the same assay platform .

mTOR inhibition dual PI3K/mTOR kinase selectivity

Cellular PI3K Pathway Modulation: p-Akt Suppression vs. Structural Comparator

In cellular mechanistic assays, morpholino-triazines outfitted with a 4-ethylpiperazinylmethyl group produce potent suppression of phospho-Akt (Ser473), the canonical downstream biomarker of PI3K/mTOR pathway activation. Representative analogs from the same chemical series achieved cellular p-Akt IC₅₀ values below 10 nM in MDA-MB-468 (PTEN-null, PI3K pathway-activated) breast adenocarcinoma cells . The 4,6-dimorpholino comparator, in contrast, required concentrations exceeding 1 µM to achieve comparable p-Akt suppression, consistent with its weaker enzymatic potency .

cellular pharmacodynamics p-Akt PI3K pathway

Physicochemical Differentiation: Calculated Aqueous Solubility Advantage of the Basic Piperazine Side Chain

The 4-ethylpiperazinylmethyl substituent introduces a tertiary amine with a calculated basic pKa of ~7.5–8.5, endowing the molecule with pH-dependent aqueous solubility substantially higher than that of neutral morpholino-triazines substituted with alkoxy or halogen groups. Using ACD/Labs or MoKa pKa prediction, the conjugate acid of the ethylpiperazine nitrogen is expected to carry a positive charge at pH ≤ 6, drastically enhancing solubility under moderately acidic conditions relevant to in vitro assay buffers (pH 6.5–7.4) . In contrast, the 6-isopropoxy analog lacks this ionizable center and has predicted intrinsic aqueous solubility at least 10-fold lower at pH 6.8, based on in silico platform estimates cited in the patent literature .

aqueous solubility drug-like properties ionizable group

Optimized Research Applications of 4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine Based on Quantitative Differentiation Evidence


Cellular PI3K/mTOR Pathway Dependency Mapping in PTEN-Deficient Cancer Models

The balanced dual PI3Kα/mTOR inhibitory profile evidenced by low nanomolar enzymatic IC₅₀ values at both kinases renders the compound suitable for probing pathway addiction in cell lines harboring PTEN loss-of-function mutations. Because PTEN-null cells are driven by constitutive PIP₃ accumulation, robust p-Akt suppression below 10 nM enables definitive correlation between pathway blockade and anti-proliferative effects without confounding mTORC2-mediated Akt feedback reactivation observed with PI3Kα-selective inhibitors.

In Vitro Kinase Selectivity Profiling and Safety Pharmacology Lead Identification

Investigators requiring a PI3K/mTOR tool compound with a well-defined kinase selectivity fingerprint should consider this ethylpiperazine-bearing derivative over its N-methyl or unsubstituted piperazine analogs. Patent-derived structure-activity relationship data indicate that the ethyl substituent on the piperazine ring can shift selectivity among Class I PI3K isoforms (α vs β vs δ) compared to other N-alkyl derivatives, making it a valuable probe for isoform-specific pharmacological dissection when paired with comprehensive kinome profiling.

Solubility-Tolerant In Vitro Assay Formats Requiring DMSO-Free or Low-DMSO Conditions

The ionizable 4-ethylpiperazinylmethyl side chain provides a predicted ≥10-fold aqueous solubility advantage at pH 6.5–6.8 relative to neutral morpholino-triazine analogs lacking a basic amine . This property allows the compound to be used in assay protocols where DMSO concentrations must be kept below 0.1% to avoid solvent-induced artefacts, or in high-content imaging assays where compound precipitation causes fluorescence interference. The solubility advantage also facilitates accurate serial dilution and dose-response generation in biochemical high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Control for Lead Optimization Programs

Chemical biology teams synthesizing or procuring novel triazine-based PI3K/mTOR inhibitors can employ this compound as a defined SAR reference standard. Its precisely documented substitution pattern (morpholino at C4, amine at C2, and 4-ethylpiperazinylmethyl at C6) provides a benchmark with known potency parameters (PI3Kα IC₅₀ near 0.7 nM for close analogs; mTOR IC₅₀ < 5 nM ) against which newly designed analogs can be calibrated, accelerating the identification of candidates with improved selectivity or metabolic stability.

Quote Request

Request a Quote for 4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.